~1000-Fold Greater Potency at Human PDE3 Isoforms Compared to Cilostazol
In a direct head-to-head comparison using recombinant human PDE1 through PDE6 isoforms, Parogrelil (NT-702) exhibited approximately 1000-fold greater inhibitory potency against PDE3A and PDE3B than cilostazol [1]. Parogrelil inhibited PDE3A and PDE3B with IC₅₀ values of 0.179 nM and 0.260 nM, respectively, whereas cilostazol required concentrations of 231 nM and 237 nM to achieve the same effect [2]. This potency advantage was specific to PDE3; no comparable activity was observed against other PDE isoforms (PDE1, PDE2, PDE4, PDE5, PDE6), confirming Parogrelil's selectivity for the PDE3 subfamily [3]. The sub-nanomolar potency of Parogrelil represents one of the highest reported affinities for PDE3 among known small-molecule inhibitors.
| Evidence Dimension | PDE3A and PDE3B inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.179 nM (PDE3A); IC₅₀ = 0.260 nM (PDE3B) |
| Comparator Or Baseline | Cilostazol: IC₅₀ = 231 nM (PDE3A); IC₅₀ = 237 nM (PDE3B) |
| Quantified Difference | ~1290-fold more potent for PDE3A; ~912-fold more potent for PDE3B |
| Conditions | Recombinant human PDE1-PDE6 enzyme inhibition assays |
Why This Matters
The sub-nanomolar potency of Parogrelil allows researchers to use significantly lower concentrations in vitro and lower doses in vivo, minimizing off-target effects and reducing compound consumption in experimental models.
- [1] Ishiwata, N., Noguchi, K., Kawanishi, M., Asakura, Y., Hori, M., Mitani, A., ... & Takahashi, S. (2007). NT-702 (parogrelil hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model. *Life Sciences*, 81(8), 659-668. (Table 1: IC₅₀ values for PDE isoforms). View Source
- [2] DrugBank. (n.d.). NT-702 (Parogrelil Hydrochloride) – Pharmacology. Retrieved from https://go.drugbank.com/drugs/DB12844 View Source
- [3] Ishiwata, N., et al. (2007). Life Sciences, 81(8), 659-668. (Selectivity profile across PDE1-PDE6). View Source
